Piperidin-3-yl acetate
Description
Piperidin-3-yl acetate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities and pharmacological properties .
Properties
CAS No. |
89122-73-6 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
piperidin-3-yl acetate |
InChI |
InChI=1S/C7H13NO2/c1-6(9)10-7-3-2-4-8-5-7/h7-8H,2-5H2,1H3 |
InChI Key |
XEANSFYKBWJPTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCCNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidin-3-yl acetate can be synthesized through various synthetic routes. One common method involves the acetylation of piperidine. The reaction typically uses acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. Industrial methods often focus on scalability and cost-effectiveness to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
Piperidin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to piperidin-3-yl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Piperidin-3-yl N-oxide.
Reduction: Piperidin-3-yl alcohol.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
- NTMT1 Inhibition Studies: (S)-ethyl 2-(piperidin-3-yl)acetate hydrochloride has demonstrated significant inhibitory activity against NTMT1, an enzyme involved in various biological processes.
- Receptor Interaction Studies: Research indicates that piperidin-3-yl acetate derivatives can bind to specific receptors involved in pain modulation, suggesting their potential use in analgesic formulations.
- Synthesis of Piperidine Derivatives: Piperidines are important synthetic fragments in drug design within the pharmaceutical industry . They are used as building blocks for creating molecules with desired biological activities .
Case Studies and Research Findings
-
GlyT1 Inhibitors:
- 3-Amido-3-aryl-piperidines, a class of GlyT1 inhibitors, have been identified using piperidine derivatives. These inhibitors show excellent selectivity against the GlyT2 isoform and exhibit in vivo activity after oral administration .
- These compounds are synthesized from N-methyl-3-amino-3-aryl-piperidines and have demonstrated potential in treating schizophrenia by modulating glutamatergic transmission via NMDA receptors .
- Cholinesterase Inhibitors:
Comparative Analysis of this compound Derivatives
| Compound | Activity Profile | Unique Features |
|---|---|---|
| (S)-methyl 2-(piperidin-3-yl)acetate | Moderate enzyme inhibition | Lacks ethyl group; less hydrophobic |
| (R)-ethyl 2-(piperidin-3-yl)acetate | Similar receptor binding | Different stereochemistry affecting activity |
| Piperidine derivatives | Varying biological activities | Structural diversity influences reactivity |
Anticancer Applications
Mechanism of Action
The mechanism of action of piperidin-3-yl acetate involves its interaction with specific molecular targets. It can act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis.
Piperidin-4-yl acetate: Another piperidine derivative with similar properties.
Piperidin-2-yl acetate: A structural isomer with different reactivity and applications
Uniqueness
Piperidin-3-yl acetate is unique due to its specific position of the acetate group on the piperidine ring, which influences its chemical reactivity and biological activity. This positional difference can lead to distinct pharmacological properties compared to other piperidine derivatives .
Biological Activity
Piperidin-3-yl acetate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with an acetate group at the 3-position. The molecular structure can be represented as follows:
This compound can exist in various forms, including its hydrochloride salt, which is often used in biological studies due to its enhanced solubility in aqueous solutions .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It acts as a ligand for multiple receptors, modulating their activity and influencing several biochemical pathways. Notably, compounds containing piperidine rings are often associated with neuroactive properties, making them relevant for studies related to neuropharmacology .
Key Mechanisms Include:
- Enzyme Modulation : this compound has demonstrated the ability to inhibit or activate specific enzymes, impacting metabolic pathways.
- Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing synaptic transmission and neuronal excitability .
Biological Activities
Research has shown that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have explored the antimicrobial properties of piperidine derivatives. For instance, extracts containing piperidine compounds have shown significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli .
- Neuroprotective Effects : Due to its interaction with neurotransmitter systems, this compound has been investigated for potential neuroprotective effects in models of neurodegeneration .
- Cytotoxicity : Some derivatives of piperidine compounds have been tested for cytotoxic effects against cancer cell lines, indicating potential applications in oncology .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus, E. coli | |
| Neuroprotective | Potential protective effects in models | |
| Cytotoxicity | Inhibition of cancer cell proliferation |
Notable Research Findings
- Antimicrobial Studies : A study on the antimicrobial activity of Piper retrofractum extracts revealed that piperidine derivatives significantly inhibited microbial growth at concentrations as low as 750 ppm .
- Neuropharmacological Investigations : Research indicates that piperidine-based compounds may serve as effective agents in treating neurodegenerative diseases by modulating cholinergic activity .
- Cytotoxicity Assessments : Various piperidine derivatives were screened for their cytotoxic effects against human breast adenocarcinoma (MCF-7) cells, showing promising results for further development as anticancer agents .
Q & A
Q. What are the standard synthetic routes for Piperidin-3-yl acetate, and how can reaction conditions be optimized for higher yields?
this compound is typically synthesized via nucleophilic substitution or carbamate hydrolysis. For example, tert-butyl carbamate derivatives of piperidine can react with halogenated pyridines under reflux in DMF with potassium carbonate as a base, achieving >95% yield . Optimization involves:
- Temperature control : Reactions at 100°C overnight minimize side products.
- Purification : Flash column chromatography (ethyl acetate/hexane gradients) ensures purity .
- Catalyst screening : Base selection (e.g., K₂CO₃ vs. NaH) impacts regioselectivity in piperidine functionalization .
Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?
Key methods include:
- NMR spectroscopy : and NMR confirm acetate and piperidine ring substitution patterns (e.g., δ 1.39 ppm for tert-butyl groups) .
- HRMS : Exact mass analysis (e.g., m/z 380.1 [M+H]+) validates molecular formula .
- IR spectroscopy : Peaks at 1734 cm⁻¹ (C=O stretch) and 1204 cm⁻¹ (C-O) confirm acetate functionality .
- Chromatography : HPLC purity >98% ensures suitability for biological assays .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent eye/skin contact (H319, H335 warnings) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (P261 precaution) .
- Spill management : Absorb with inert material (e.g., silica) and dispose as hazardous waste .
- Storage : Keep in airtight containers in well-ventilated areas away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in IC₅₀ values or target selectivity often arise from:
- Assay variability : Compare results across standardized kinase inhibition assays (e.g., ADP-Glo™ vs. radiometric) .
- Structural analogs : Subtle changes (e.g., trifluoromethyl vs. chlorine substituents) alter binding to enzymes like AKT or PARP .
- Data normalization : Use internal controls (e.g., staurosporine for kinase assays) to minimize batch effects .
Q. What experimental strategies are effective for studying the pharmacokinetics (PK) of this compound in vivo?
- Dosing regimens : Oral bioavailability can be enhanced via prodrug strategies (e.g., ester hydrolysis in plasma) .
- Metabolite tracking : LC-MS/MS detects primary metabolites like piperidin-3-ol and acetic acid .
- Tissue distribution : Radiolabeled -acetate moieties quantify organ-specific accumulation .
- PK/PD modeling : Correlate plasma concentrations with target engagement (e.g., PARP inhibition in xenograft models) .
Q. How can computational methods guide the design of this compound derivatives with improved selectivity?
- Molecular docking : Simulate binding to off-targets (e.g., hERG channels) to predict cardiotoxicity risks .
- QSAR models : Correlate substituent electronegativity (e.g., CF₃ vs. CH₃) with Akt/PARP inhibition .
- MD simulations : Analyze piperidine ring flexibility to optimize interactions with hydrophobic enzyme pockets .
Methodological Considerations
Q. What are the best practices for validating the purity of this compound in multi-step syntheses?
- In-process controls (IPCs) : Monitor intermediates via TLC or UPLC at each step .
- Counterion analysis : For hydrochloride salts, titrate with AgNO₃ to confirm stoichiometry .
- Stability studies : Accelerated degradation (40°C/75% RH) identifies labile functional groups (e.g., acetate hydrolysis) .
Q. How should researchers address batch-to-batch variability in biological assays involving this compound?
- Reference standards : Use a single batch of the compound for all assays to minimize variability .
- Replicate design : Include triplicate technical replicates and two biological replicates per experiment .
- Blinded analysis : Assign sample IDs randomly to reduce observer bias .
Data Presentation Guidelines
- Tables : Summarize synthetic yields, spectral data, and bioactivity metrics (IC₅₀, % inhibition) .
- Figures : Use dose-response curves for PK/PD relationships and molecular docking poses for mechanistic insights .
- Supplementary Materials : Provide raw NMR/MS spectra and assay protocols for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
